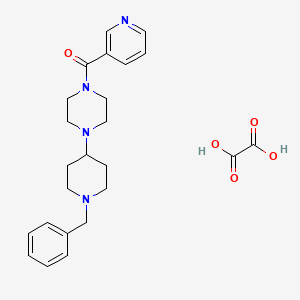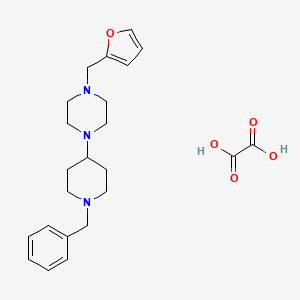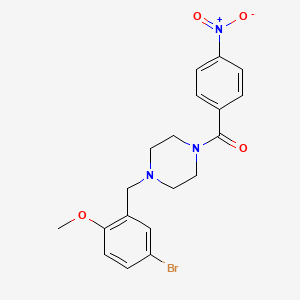
1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate
Descripción general
Descripción
The research on structurally similar compounds to "1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate" often focuses on their synthesis, molecular structure, and potential applications in various fields such as medicinal chemistry. These compounds are typically synthesized for their unique chemical and physical properties, which can be tailored for specific uses, including as intermediates in pharmaceutical synthesis or as ligands in material science.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step organic reactions, starting from readily available piperazine or benzhydryl piperazine precursors. These processes may include nucleophilic substitution reactions, reductions, and functional group transformations to achieve the desired structural features (Naveen et al., 2007).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular and crystal structure of these compounds. Studies reveal that piperazine rings in these molecules often adopt a chair conformation, with various substituents influencing the overall molecular geometry and intermolecular interactions within the crystal lattice (Safko & Pike, 2012).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including further nucleophilic substitutions, acylations, and alkylation, depending on the functional groups present. The reactivity can be tailored by modifying the substituents on the piperazine and pyridine rings, affecting the compound's suitability for further chemical transformations (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal form, are significantly influenced by their molecular structure. Crystallographic studies provide insights into the packing, hydrogen bonding, and overall crystal stability, which are critical for understanding the compound's behavior in various solvents and conditions (Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the compound. Studies often focus on the potential biological activity, such as antimicrobial or antinociceptive effects, based on the structural analogs' interaction with biological targets (Viaud et al., 1995).
Propiedades
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O.C2H2O4/c27-22(20-7-4-10-23-17-20)26-15-13-25(14-16-26)21-8-11-24(12-9-21)18-19-5-2-1-3-6-19;3-1(4)2(5)6/h1-7,10,17,21H,8-9,11-16,18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAWXCRWHZSHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CN=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B4014645.png)

![2-[(3-allyl-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4014653.png)



![N-(2,3-dimethylphenyl)-2-({[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}amino)acetamide](/img/structure/B4014680.png)

![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B4014687.png)
![1-(2-adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B4014689.png)
![11-(2,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014699.png)
![N-[3-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4014717.png)
